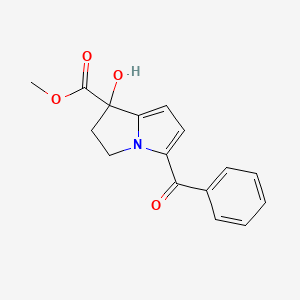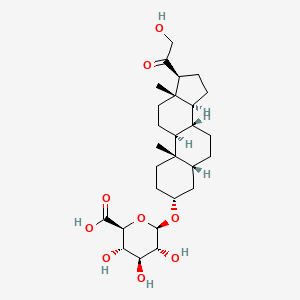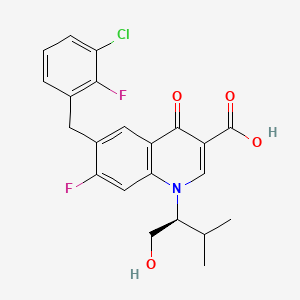
6'-N-(Benzyloxycarbonyl)kanamycin A Sulfate
説明
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is a chemical compound used in scientific research . It is used in the synthesis of Amikacin derivatives . The molecular formula is C26H42N4O13 and the molecular weight is 618.63 .
Synthesis Analysis
The synthesis of 6"-deoxykanamycin A analogues with additional protonatable groups (amino-, guanidino or pyridinium) has been reported . The tetra-N-protected-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A was shown to interact with a weak nucleophile, pyridine, resulting in the formation of the corresponding pyridinium derivative .Molecular Structure Analysis
The molecular structure of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is complex, with a molecular formula of C26H42N4O13 . It contains multiple functional groups, including a benzyloxycarbonyl group attached to the kanamycin molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate include the interaction of tetra-N-Boc-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A with ethanolamine, followed by Boc-deprotection by the treatment with TFA .Physical And Chemical Properties Analysis
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is a white solid . It is soluble in water . The boiling point is 916.3±65.0°C at 760 mmHg, the melting point is 179°C (dec.), and the density is 1.56±0.1 g/cm3 .科学的研究の応用
Antimicrobial Activity and Resistance Mechanisms
The antimicrobial properties of kanamycin and its derivatives, including 6'-N-(Benzyloxycarbonyl)kanamycin A Sulfate, have been a focal point of research. Studies have investigated its efficacy against a spectrum of bacterial infections, emphasizing its role in overcoming antibiotic resistance. For instance, research has demonstrated kanamycin's potent activity against Corynebacterium equi pneumonia in foals, suggesting its broader application in veterinary medicine and potentially informing the use of its derivatives in similar contexts (Prescott & Sweeney, 1985).
Applications in Biomedical Research
The exploration of kanamycin derivatives extends into biomedical research, where their applications span from disease treatment to potential use in biotechnology. For example, research into sulfated chitin and chitosan, compounds related to kanamycin sulfate modifications, has revealed their promise as novel biomaterials. These studies highlight the potential for using sulfated derivatives in drug delivery systems, emphasizing their biocompatibility and efficacy in therapeutic applications (Jayakumar et al., 2007).
作用機序
Target of Action
The primary target of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate, also known as Kanamycin, is the bacterial 30S ribosomal subunit . This compound binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . These targets play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Kanamycin works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . As a result, the bacterium is unable to synthesize proteins vital to its growth .
Biochemical Pathways
The biochemical pathway affected by Kanamycin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, Kanamycin disrupts the normal reading of t-RNA, leading to the production of faulty proteins . This disruption in protein synthesis ultimately inhibits bacterial growth .
Result of Action
The result of Kanamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Kanamycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action of Kanamycin can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on Kanamycin’s antibacterial activity . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of Kanamycin .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, which inhibits protein synthesis and ultimately leads to bacterial cell death . This interaction is crucial for its antibacterial properties. Additionally, it interacts with glycosyltransferases, which are enzymes involved in the biosynthesis of glycoproteins and glycolipids .
Cellular Effects
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis by binding to the ribosomal subunit, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate involves its binding to the bacterial 30S ribosomal subunit, which causes misreading of the genetic code and inhibits protein synthesis . This binding interaction is critical for its antibacterial activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity without significant toxicity . At higher doses, it can cause toxic effects, including nephrotoxicity and ototoxicity, which are common adverse effects associated with aminoglycoside antibiotics . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases, which play a role in the biosynthesis of glycoproteins and glycolipids . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with ribosomes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its efficacy and cellular effects .
特性
IUPAC Name |
benzyl N-[[(3S,6R)-6-[(3S,4R,6S)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O13/c27-11-6-12(28)23(21(37)22(11)42-24-18(34)15(29)16(32)14(8-31)41-24)43-25-20(36)19(35)17(33)13(40-25)7-30-26(38)39-9-10-4-2-1-3-5-10/h1-5,11-25,31-37H,6-9,27-29H2,(H,30,38)/t11-,12+,13?,14?,15+,16-,17-,18?,19?,20?,21?,22+,23?,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFIHSSLBJYBS-OBFUEHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)OCC3=CC=CC=C3)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CNC(=O)OCC3=CC=CC=C3)O)O)O)O)O[C@@H]4C([C@H]([C@@H](C(O4)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747126 | |
| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-{[(benzyloxy)carbonyl]amino}-6-deoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40372-09-6 | |
| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-{[(benzyloxy)carbonyl]amino}-6-deoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)
